molecular formula C11H23ClN2O B1416863 N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride CAS No. 1172804-95-3

N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride

Cat. No. B1416863
M. Wt: 234.76 g/mol
InChI Key: VKNHSEZNEZXVDL-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride, also known as A-836,339, is a selective antagonist of the cannabinoid receptor CB1. It is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in the treatment of various medical conditions.

Scientific Research Applications

Discovery and Development of CCR5 Antagonists

The discovery of a piperidine-4-carboxamide CCR5 antagonist, TAK-220, demonstrates significant potential in the treatment of HIV-1. The introduction of a carbamoyl group into the phenyl ring of the 4-benzylpiperidine moiety led to the development of a compound with high metabolic stability and excellent inhibitory activity against HIV-1 envelope-mediated membrane fusion. TAK-220, identified for its high CCR5 binding affinity and potent inhibition of membrane fusion, exhibited strong inhibition of CCR5-using HIV-1 clinical isolates replication in human peripheral blood mononuclear cells, showcasing its promise as a clinical candidate for further development (Imamura et al., 2006).

Anti-Angiogenic and DNA Cleavage Activities

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and demonstrated significant anti-angiogenic and DNA cleavage activities. These derivatives efficiently blocked the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model and exhibited differential migration and band intensities in DNA binding/cleavage assays. The presence of electron-donating and withdrawing groups at specific positions of the phenyl ring of the side chain was found to be determinant of their potency as anticancer agents, exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Enantioselective Synthesis of CGRP Receptor Inhibitors

A stereoselective and economical synthesis of the hydrochloride salt of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, was developed and demonstrated on a multikilogram scale. The synthesis involved either a Rh-catalyzed asymmetric hydrogenation or a biocatalytic process to install the single chiral center, highlighting the potential for large-scale production and the versatility of the synthetic approach (Cann et al., 2012).

Molecular Interaction with CB1 Cannabinoid Receptor

The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor was studied, providing insights into the binding interactions and conformational preferences of the antagonist. Conformational analysis, unified pharmacophore models, and comparative molecular field analysis (CoMFA) were employed to construct three-dimensional quantitative structure-activity relationship (QSAR) models, suggesting the N1 aromatic ring moiety of 1 as a dominant feature in the steric binding interaction with the receptor (Shim et al., 2002).

properties

IUPAC Name

N-(3-methylbutyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-9(2)3-8-13-11(14)10-4-6-12-7-5-10;/h9-10,12H,3-8H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNHSEZNEZXVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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